Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate
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Overview
Description
Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate is an organic compound that belongs to the class of carbamates It features a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1,3-benzodioxol-5-ylmethyl)carbamate typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate ester, which is then purified to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl (1,3-benzodioxol-5-ylmethyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate with known carcinogenic properties.
Methyl (1,3-benzodioxol-5-ylmethyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Phenyl (1,3-benzodioxol-5-ylmethyl)carbamate: Contains a phenyl group, offering different chemical properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its benzodioxole ring system and carbamate functional group make it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl N-(1,3-benzodioxol-5-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-14-11(13)12-6-8-3-4-9-10(5-8)16-7-15-9/h3-5H,2,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXSYTDOCLJIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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